PDE5A Inhibitory Potency: N-2-Adamantyl-3,5-Dimethylbenzamide vs. Sildenafil
N-2-adamantyl-3,5-dimethylbenzamide demonstrates potent inhibition of human PDE5A with an IC₅₀ of 13 nM in an enzymatic assay using full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells [1]. In comparison, the clinically established PDE5 inhibitor sildenafil exhibits an IC₅₀ of approximately 3.5 nM against PDE5A in similar assays, while tadalafil is around 5 nM [2]. This places the compound within an order of magnitude of these gold-standard inhibitors, validating its potential as a chemical probe.
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Sildenafil: 3.5 nM; Tadalafil: 5 nM |
| Quantified Difference | N-2-adamantyl-3,5-dimethylbenzamide is ~3.7-fold less potent than sildenafil and ~2.6-fold less potent than tadalafil. |
| Conditions | Inhibition of full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells using FAM-cyclic-3',5-GMP as substrate. |
Why This Matters
This quantifies the compound's potency relative to established clinical benchmarks, enabling informed selection for PDE5-related research without the cost or IP constraints of commercial drugs.
- [1] BindingDB. BDBM50467484 CHEMBL4281590. Affinity Data IC50: 13nM. Assay Description: Inhibition of full length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus infected sf9 cells using FAM-cyclic-3',5-GMP as substrate. View Source
- [2] Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453-459. (Data for sildenafil and tadalafil IC50 values). View Source
